molecular formula C₂₆H₂₃NO₉ B1140197 4-Nitrophenyl 2-benzoyl-4,6-O-benzylidene-a-D-mannopyranoside CAS No. 94063-92-0

4-Nitrophenyl 2-benzoyl-4,6-O-benzylidene-a-D-mannopyranoside

Cat. No. B1140197
CAS RN: 94063-92-0
M. Wt: 493.46
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

4-Nitrophenyl 2-benzoyl-4,6-O-benzylidene-α-D-mannopyranoside is a chemical compound used in the development of drugs targeted towards the research of diseases related to glycosylation . Its unique structure makes it a valuable tool in understanding and modulating carbohydrate-protein interactions .


Molecular Structure Analysis

The molecular formula of this compound is C26H23NO9 . It has a molecular weight of 493.46 . The IUPAC name is [(4aR,6R,7S,8S,8aS)-8-hydroxy-6-(4-nitrophenoxy)-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl] benzoate .

Scientific Research Applications

Proteomics Research

This compound is used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This field is integral to our understanding of cell biology as proteins are vital parts of living organisms, with many functions.

Glycosylation-Related Disease Research

4-Nitrophenyl 2-benzoyl-4,6-O-benzylidene-a-D-mannopyranoside is used in the development of drugs targeted towards the research of diseases related to glycosylation . Glycosylation is a critical function of the biosynthetic-secretory pathway in the endoplasmic reticulum (ER) and Golgi apparatus. Glycosylation-related diseases often result from inherited mutations that affect components of this pathway.

Carbohydrate-Protein Interactions

The unique structure of this compound makes it a valuable tool in understanding and modulating carbohydrate-protein interactions . These interactions play a crucial role in many biological processes, including cell-cell recognition, cell adhesion, and immune response.

Organic Synthesis

This compound is useful in organic synthesis . Organic synthesis is a method of preparation of organic compounds. It is a science based on a set of principles and concepts that govern the design of synthetic routes, including the selection of reagents and reaction conditions.

Future Directions

Given its role in the development of drugs targeted towards diseases related to glycosylation, this compound could have significant potential in future research . Its unique structure could provide valuable insights into carbohydrate-protein interactions, potentially leading to the development of new therapeutic strategies .

properties

IUPAC Name

[(4aR,6R,7S,8S,8aS)-8-hydroxy-6-(4-nitrophenoxy)-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl] benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23NO9/c28-21-22-20(15-32-25(36-22)17-9-5-2-6-10-17)34-26(33-19-13-11-18(12-14-19)27(30)31)23(21)35-24(29)16-7-3-1-4-8-16/h1-14,20-23,25-26,28H,15H2/t20-,21+,22-,23+,25?,26+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNTMIDIVOUQVNN-JHHLDJLLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C(C(C(O2)OC3=CC=C(C=C3)[N+](=O)[O-])OC(=O)C4=CC=CC=C4)O)OC(O1)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]2[C@H]([C@@H]([C@@H]([C@H](O2)OC3=CC=C(C=C3)[N+](=O)[O-])OC(=O)C4=CC=CC=C4)O)OC(O1)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23NO9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Nitrophenyl 2-Benzoyl-4,6-O-benzylidene-|A-D-mannopyranoside

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